molecular formula C21H30O5 B136144 20(R)-Hydroxy Prednisolone CAS No. 15847-24-2

20(R)-Hydroxy Prednisolone

Cat. No.: B136144
CAS No.: 15847-24-2
M. Wt: 362.5 g/mol
InChI Key: LCOVYWIXMAJCDS-LCGKLAOVSA-N
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Description

20(R)-Hydroxy Prednisolone is a steroidal compound with significant biological activity. It is a derivative of pregnane and is characterized by the presence of multiple hydroxyl groups at specific positions on the steroid backbone. This compound is of interest due to its potential therapeutic applications and its role in various biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 20(R)-Hydroxy Prednisolone typically involves multiple steps, starting from readily available steroid precursors. The process includes selective hydroxylation at specific positions, often using reagents such as osmium tetroxide or selenium dioxide. The reaction conditions must be carefully controlled to achieve the desired stereochemistry and avoid over-oxidation.

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as microbial transformation of steroid precursors. Specific strains of microorganisms are employed to introduce hydroxyl groups at the desired positions, followed by chemical modifications to complete the synthesis. This method is advantageous due to its selectivity and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or carboxylic acids at specific positions.

    Reduction: Reduction reactions can convert ketone groups to hydroxyl groups, altering the compound’s biological activity.

    Substitution: Substitution reactions can introduce various functional groups, enhancing the compound’s properties for specific applications.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide or potassium permanganate are commonly used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under mild conditions.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used to introduce halogen atoms, followed by nucleophilic substitution reactions.

Major Products: The major products formed from these reactions include various hydroxylated, oxidized, or substituted derivatives of the parent compound, each with distinct biological activities.

Scientific Research Applications

20(R)-Hydroxy Prednisolone has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other steroidal compounds and as a model compound for studying steroid chemistry.

    Biology: The compound is studied for its role in cellular signaling pathways and its effects on gene expression.

    Medicine: It has potential therapeutic applications in treating inflammatory conditions, hormonal imbalances, and certain cancers.

    Industry: The compound is used in the development of pharmaceuticals and as a biochemical tool in various industrial processes.

Mechanism of Action

The mechanism of action of 20(R)-Hydroxy Prednisolone involves its interaction with specific molecular targets, such as steroid receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various physiological processes. The pathways involved include the regulation of inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

  • (11beta,20R)-11,20-Dihydroxy-3-oxopregn-4-en-21-oic acid
  • (11beta,20R)-11,17,20,21-Tetrahydroxy-18,20-epoxypregn-4-en-3-one

Comparison: Compared to similar compounds, 20(R)-Hydroxy Prednisolone is unique due to its specific hydroxylation pattern and its ability to interact with multiple molecular targets. This uniqueness contributes to its diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

(8S,9S,10R,11S,13S,14S,17R)-17-[(1R)-1,2-dihydroxyethyl]-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-18,22,24-26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16-,17+,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOVYWIXMAJCDS-LCGKLAOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3C(C1CCC2(C(CO)O)O)CCC4=CC(=O)C=CC34C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2([C@@H](CO)O)O)CCC4=CC(=O)C=C[C@]34C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30553372
Record name (11beta,20R)-11,17,20,21-Tetrahydroxypregna-1,4-dien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30553372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15847-24-2
Record name (11beta,20R)-11,17,20,21-Tetrahydroxypregna-1,4-dien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30553372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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